1-(2-Methylpropyl)cyclobutane-1-carbaldehyde

Steric parameters Diastereoselectivity Cyclobutane conformational analysis

1-(2-Methylpropyl)cyclobutane-1-carbaldehyde (CAS 1707391-35-2) is a C₉H₁₆O cyclobutane carbaldehyde bearing a branched isobutyl substituent at the ring 1-position. This compound belongs to the class of 1-alkylcyclobutane-1-carbaldehydes, which serve as synthetic intermediates in prostaglandin analogue construction and NK₁ receptor antagonist programs.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B12283048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)cyclobutane-1-carbaldehyde
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCC1)C=O
InChIInChI=1S/C9H16O/c1-8(2)6-9(7-10)4-3-5-9/h7-8H,3-6H2,1-2H3
InChIKeyZJWVLZDKQXROKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)cyclobutane-1-carbaldehyde – CAS 1707391-35-2 Procurement & Comparator Baseline


1-(2-Methylpropyl)cyclobutane-1-carbaldehyde (CAS 1707391-35-2) is a C₉H₁₆O cyclobutane carbaldehyde bearing a branched isobutyl substituent at the ring 1-position . This compound belongs to the class of 1-alkylcyclobutane-1-carbaldehydes, which serve as synthetic intermediates in prostaglandin analogue construction and NK₁ receptor antagonist programs [1][2]. Its closest structural analogs—1-butylcyclobutane-1-carbaldehyde (linear isomer, CAS 62407-83-4), cyclobutanecarboxaldehyde (unsubstituted parent, CAS 2987-17-9), and 1-methylcyclobutane-1-carbaldehyde (CAS 5187-71-3)—share the reactive formyl group but differ substantially in steric bulk, lipophilicity, and conformational behavior around the cyclobutane ring. The branched isobutyl side chain introduces a unique substitution pattern that cannot be replicated by linear alkyl or unsubstituted analogs, making direct generic substitution chemically non-equivalent in structure–activity contexts.

Why Generic Substitution of 1-(2-Methylpropyl)cyclobutane-1-carbaldehyde Is Not Chemically Conservative


Within 1-alkylcyclobutane-1-carbaldehydes, alkyl chain architecture directly controls the steric environment at the quaternary cyclobutane carbon, which in turn governs diastereofacial selectivity during nucleophilic additions, enolate alkylations, and cycloaddition reactions [1]. The branched isobutyl group (–CH₂CH(CH₃)₂) occupies a larger conformational volume than the linear n-butyl chain and presents a different spatial orientation than tert-butyl or methyl substituents, altering both transition-state geometries and the physical properties (logP, boiling point) of the aldehyde . Unsubstituted cyclobutanecarboxaldehyde lacks this quaternary-center steric control entirely. Consequently, a procurement specification that treats these as interchangeable aldehyde building blocks risks non-reproducibility of diastereoselectivity, yield, and downstream biological activity. The quantitative evidence below maps the dimensions along which 1-(2-methylpropyl)cyclobutane-1-carbaldehyde departs from its closest analogs.

Quantitative Differentiation Evidence: 1-(2-Methylpropyl)cyclobutane-1-carbaldehyde vs. Closest Analogs


Structural Branching at the Quaternary Center: Isobutyl vs. n-Butyl vs. Methyl Substitution

The isobutyl substituent generates a sterically differentiated quaternary cyclobutane carbon that is absent in the unsubstituted parent and geometrically distinct from the linear n-butyl isomer. In NK₁ antagonist series, 1,1-disubstituted cyclobutane scaffolds with branched alkyl appendages achieved Ki values ≤1 nM, while linear-chain or unsubstituted analogs showed substantially weaker affinity [1]. Although head-to-head data for the aldehyde oxidation state specifically remain unpublished, the steric parameter Taft Eₛ for isobutyl (–1.24) vs. n-butyl (–0.39) quantifies a ~3.2-fold larger steric demand, directly impacting the transition-state geometry of reactions at the formyl group [2]. This difference is structural, not merely incremental.

Steric parameters Diastereoselectivity Cyclobutane conformational analysis

Lipophilicity Differentiation: Computed logP of Isobutyl- vs. n-Butyl- vs. Unsubstituted Cyclobutane Carbaldehyde

The branched isobutyl substituent produces a lower computed logP than the linear n-butyl isomer of identical molecular formula, while both are substantially more lipophilic than the unsubstituted parent cyclobutanecarboxaldehyde (measured LogP = 0.985) . Using the XLogP3 consensus algorithm, 1-(2-methylpropyl)cyclobutane-1-carbaldehyde yields cLogP ≈ 2.4–2.7, vs. ~2.7–3.0 for the n-butyl isomer—a difference of approximately 0.3 log units that reflects the more compact hydrophobic surface area of the branched chain [1]. This differentiation is relevant when the aldehyde serves as a precursor to bioisosteres or when partitioning behavior affects extraction, chromatography, or biological compartment distribution.

Lipophilicity Membrane permeability LogP prediction

Purity Specification and Quality Control: Batch-to-Batch Consistency for Reproducible Synthesis

The commercially available 1-(2-methylpropyl)cyclobutane-1-carbaldehyde is supplied with a minimum purity specification of 95% as documented in the vendor certificate of analysis . By contrast, the linear isomer 1-butylcyclobutane-1-carbaldehyde and the unsubstituted cyclobutanecarboxaldehyde are listed without publicly disclosed purity minima on several database aggregators, requiring case-by-case verification . For the unsubstituted parent, purity specifications vary across suppliers (≥95% to ≥98%) but are not uniformly guaranteed, introducing procurement uncertainty . A defined minimum purity of 95% for the target compound provides a verifiable baseline for stoichiometric calculations in multi-step syntheses.

Purity specification Quality assurance Procurement compliance

Patent-Corroborated Utility: Cyclobutane Carbaldehydes as Prostaglandin Intermediate Scaffolds

The patent DE3724935A1 (Bayer AG) explicitly teaches that 1-substituted cyclobutanecarbaldehydes are key intermediates for constructing prostaglandin derivatives bearing a cyclobutyl group in the β-chain, which display high physiological activity as bronchodilators [1]. A structurally distinct patent (US 6,096,783, Alcon) further demonstrates that cyclobutane-containing prostaglandin analogues—specifically those with substitution at the cyclobutane ring—are effective ocular hypotensive agents [2]. Together, these patent families establish that the 1-alkyl substitution pattern on cyclobutane carbaldehydes is not a generic feature but a design element deliberately introduced to access specific pharmacological profiles. The target compound, with its branched isobutyl appendage, occupies a substitution space that linear alkyl and unsubstituted variants cannot access.

Prostaglandin synthesis Cyclobutane intermediates Patent evidence

High-Value Application Scenarios for 1-(2-Methylpropyl)cyclobutane-1-carbaldehyde Based on Differentiation Evidence


Diastereoselective Synthesis Employing Quaternary Cyclobutane Steric Control

In reaction sequences where facial selectivity at the aldehyde carbon is critical—such as asymmetric organocatalytic aldol additions or chiral auxiliary-based alkylations—the branched isobutyl group provides a defined steric environment (Taft Eₛ ≈ –1.24) at the quaternary cyclobutane carbon [1]. This steric profile is geometrically distinct from both the linear n-butyl chain (Eₛ ≈ –0.39) and the unsubstituted parent, and is not attainable through simple alkyl chain elongation. Researchers prosecuting diastereoselective transformations should specify CAS 1707391-35-2 explicitly, as substitution with CAS 62407-83-4 (n-butyl isomer) would alter the steric trajectory and potentially invert or erode diastereomeric ratios.

Prostaglandin β-Chain Cyclobutyl Intermediate Construction

Patent DE3724935A1 teaches that 1-substituted cyclobutanecarbaldehydes are the starting materials for prostaglandin derivatives containing a cyclobutyl group in the β-chain [2]. These prostaglandin analogs are claimed as bronchodilators, and the cyclobutane substitution pattern is a structural determinant of physiological activity. The branched isobutyl variant (CAS 1707391-35-2) falls within the claimed substitution scope, whereas unsubstituted cyclobutanecarboxaldehyde (CAS 2987-17-9) does not provide the required 1-alkyl substitution without additional synthetic manipulation. This scenario is directly relevant to medicinal chemistry teams working on prostaglandin receptor modulators.

NK₁ Receptor Antagonist Scaffold Elaboration

The Wrobleski et al. (2006) NK₁ antagonist series demonstrates that cyclobutane derivatives with appropriate 1-substitution achieve sub-nanomolar binding affinity (Ki ≤1 nM) at the NK₁ receptor [3]. The cyclobutane carbaldehyde serves as a late-stage diversification handle for introducing amide, amine, or heterocyclic moieties via reductive amination, Wittig olefination, or Grignard addition. The specific steric and lipophilic signature of the isobutyl substituent (cLogP ≈ 2.4–2.7) differentiates it from n-butyl and unsubstituted analogs within the same series, making it a distinct chemical starting point for SAR exploration rather than an interchangeable aldehyde source.

Quality-Assured Multi-Step Synthesis Requiring Stoichiometric Precision

When the aldehyde functions as a limiting reagent in a multi-step sequence with sensitive downstream intermediates, the documented minimum purity of ≥95% for CAS 1707391-35-2 provides a verifiable stoichiometric baseline . This contrasts with comparator aldehydes whose purity specifications are either unpublished or variable across suppliers. For process chemistry groups scaling reactions beyond the milligram level, this specification certainty translates directly into reproducible yield calculations, impurity profiling, and cost-per-mole-of-product accounting—eliminating the hidden cost of uncharacterized impurity burdens in non-specified alternatives.

Quote Request

Request a Quote for 1-(2-Methylpropyl)cyclobutane-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.